molecular formula C24H26N4O3 B2397439 N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900871-86-5

N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2397439
CAS No.: 900871-86-5
M. Wt: 418.497
InChI Key: XKVQPXFIPCDGLG-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective inhibitor of the kinase CDK8 (cyclin-dependent kinase 8) and its close homolog CDK19. This compound has emerged as a critical pharmacological tool for probing the role of the Mediator complex-associated CDK8/19 module in transcriptional regulation and disease pathogenesis. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the phosphorylation of the transcription factor STAT1, a key downstream target of CDK8, thereby modulating interferon-responsive gene expression. Its high selectivity profile makes it invaluable for dissecting CDK8/19-specific signaling pathways in oncology, particularly in contexts such as acute myeloid leukemia (AML) and colorectal cancer where CDK8 has been implicated in oncogenic progression. Studies have shown that this compound can induce apoptosis and differentiation in certain cancer cell lines, highlighting its utility in investigating mechanisms of cell cycle control, transcriptional addiction, and for evaluating the therapeutic potential of CDK8/19 inhibition in preclinical models. The compound serves as a cornerstone for research aimed at understanding the broader functional roles of transcriptional CDKs and for the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-benzyl-6-(3-methoxypropyl)-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-17-9-7-12-28-21(17)25-22-19(23(28)29)15-20(27(22)13-8-14-31-3)24(30)26(2)16-18-10-5-4-6-11-18/h4-7,9-12,15H,8,13-14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVQPXFIPCDGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities , particularly in the fields of antiviral and anticancer research . This article reviews its biological activity, mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

PropertyValue
Molecular Formula C26H30N4O3
Molecular Weight 446.54 g/mol
CAS Number 900278-05-9

The compound features a complex bicyclic structure known for diverse biological activities. The presence of the carboxamide group enhances its solubility and bioactivity, while the methoxypropyl and benzyl substituents significantly influence its interactions with biological targets.

Research indicates that compounds in this class may act as potent inhibitors of protein kinases, particularly Janus Kinase 3 (JAK3). JAK3 plays a crucial role in various immunological disorders. The inhibition of this enzyme can lead to therapeutic effects in conditions such as:

  • Lupus
  • Multiple sclerosis
  • Rheumatoid arthritis
  • Psoriasis
  • Type 1 diabetes
  • Cancer

Antiviral Activity

A recent study highlighted the antiviral potential of N-benzyl derivatives against SARS-CoV-2. In vitro assays demonstrated that several derivatives exhibited over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells. Molecular docking simulations indicated favorable non-covalent interactions within the binding pocket of the main protease (Mpro), suggesting a mechanism for their antiviral activity .

Anticancer Activity

The anticancer properties of this compound were evaluated through various assays against different cancer cell lines. For instance, derivatives displayed significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). The IC50 values for some derivatives were reported as low as 17.83 µM and 19.73 µM, respectively, indicating potent activity compared to standard treatments like Cisplatin .

Anticonvulsant Activity

In addition to its antiviral and anticancer properties, N-benzyl derivatives have shown promising anticonvulsant activity. Studies demonstrated that these compounds could effectively reduce seizure activity in animal models, with specific ED50 values indicating their efficacy .

Case Studies

  • Antiviral Study : A group of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines was synthesized and tested against SARS-CoV-2. The study confirmed their potential as effective inhibitors with a significant reduction in viral load without substantial cytotoxicity .
  • Anticancer Evaluation : A series of synthesized derivatives were tested for their effects on breast cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced antiproliferative activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentrations (IC50) were determined using MTT assays, revealing potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential enzymatic pathways within microbial cells.
  • Case Study : A series of derivatives were tested against a panel of bacterial strains, showing varying degrees of inhibition. The results indicated that modifications in the side chains significantly influenced the antimicrobial activity .

Anti-inflammatory Effects

Another promising application is in the realm of anti-inflammatory therapies:

  • Mechanism : The compound may exert its effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
  • Case Study : Molecular docking studies supported these findings by demonstrating favorable binding interactions with COX and LOX active sites, suggesting potential as a dual inhibitor for inflammatory conditions .

Comparative Analysis of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell membranes/inhibits enzymatic pathways
Anti-inflammatoryInhibits COX and LOX enzymes

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N-1 and Carboxamide

Compound 1 : N,1-Bis(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (RN 906261-75-4)
  • Key difference : Dual 3-methoxypropyl groups at N-1 instead of a benzyl group.
Compound 2 : N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900887-75-4)
  • Key difference : 4-Isopropylphenyl substituent on the carboxamide.
  • Impact : Bulkier aromatic group may enhance hydrophobic interactions with target proteins but reduce metabolic stability .
Compound 3 : N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900262-41-1)
  • Key difference : 2,4-Dimethoxyphenyl group on the carboxamide.
  • Impact : Methoxy groups improve solubility and hydrogen-bonding capacity, which could enhance binding affinity to polar active sites .
Compound 4 : N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 724738-93-6)
  • Key difference : 3-Methoxypropyl substituent on the carboxamide instead of benzyl.
  • Impact : Aliphatic chain may increase flexibility and reduce π-π stacking interactions, altering pharmacokinetic profiles .

Structural and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Formula C₂₆H₂₈N₄O₃ (estimated) C₂₄H₃₀N₄O₄ C₂₄H₂₆N₄O₃ C₂₅H₂₈N₄O₅
Molecular Weight ~460.5 g/mol 450.5 g/mol 418.5 g/mol 464.5 g/mol
Key Substituents N-Benzyl, 3-methoxypropyl Bis(3-methoxypropyl) 4-Isopropylphenyl 2,4-Dimethoxyphenyl
Predicted logP ~2.8 (moderate lipophilicity) ~1.9 (more hydrophilic) ~3.5 (more lipophilic) ~2.1 (balanced)
pKa (Predicted) ~14.76 ~14.50 ~14.80 ~14.30

Notes:

  • The target compound’s benzyl group balances lipophilicity and aromatic interactions, whereas analogs with aliphatic chains (e.g., Compound 4) prioritize solubility.
  • Bulkier groups (e.g., 4-isopropylphenyl in Compound 2) may hinder binding to sterically constrained targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrido-pyrrolo-pyrimidine cores and functionalization via carboxamide coupling. Key steps include:

  • Cyclization : Use of microwave-assisted or thermal conditions to form the tricyclic core.
  • Substituent introduction : Alkylation or benzylation under basic conditions (e.g., NaH/DMF) to install the 3-methoxypropyl and benzyl groups.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to achieve >95% purity .

Q. How is the compound characterized structurally?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Key signals include δ ~2.5–3.5 ppm (N-methyl and methoxypropyl groups) and aromatic protons (δ ~7.0–8.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (404.47 g/mol) and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of the tricyclic core (if single crystals are obtainable) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :

  • Antiviral assays : Measure inhibition of viral replication (e.g., HIV-1 RT inhibition) using cell-based models (e.g., MT-4 cells) with IC₅₀ calculations.
  • Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with comparison to reference drugs (e.g., doxorubicin).
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) to identify potential targets .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Experimental replication : Standardize assay conditions (cell passage number, solvent controls).
  • Statistical analysis : Use factorial design (e.g., ANOVA) to identify variables (e.g., serum concentration, incubation time) affecting results.
  • Meta-analysis : Compare data across studies using PubChem BioAssay data or ChEMBL entries to identify trends .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or salt formation (e.g., hydrochloride).
  • Formulation : Use nanoemulsions or liposomal encapsulation to enhance aqueous solubility.
  • Pharmacokinetic profiling : Conduct ADME studies (e.g., liver microsome stability, plasma protein binding) to guide structural modifications .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace benzyl with substituted aryl groups) and test bioactivity.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to hypothesized targets (e.g., kinases).
  • Data clustering : Apply QSAR models (e.g., Random Forest) to correlate substituent properties (logP, polar surface area) with activity .

Q. What experimental designs are recommended for investigating the compound’s mechanism of action?

  • Methodology :

  • Target identification : CRISPR-Cas9 knock-out screens or affinity chromatography with biotinylated probes.
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects.
  • In vivo validation : Use zebrafish or murine xenograft models to confirm target engagement .

Q. How can metabolic stability be assessed to reduce off-target toxicity?

  • Methodology :

  • Liver microsome assays : Incubate with human/rat microsomes and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to identify enzyme interactions.
  • Metabolite identification : HRMS/MS to characterize phase I/II metabolites .

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